molecular formula C21H10Cl2N2O2S B3838147 (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B3838147
M. Wt: 425.3 g/mol
InChI Key: LGGNXWATTXMLAI-VGOFMYFVSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with the chromen-3-yl moiety: This step may involve a condensation reaction between the thiazole derivative and a chromen-3-yl aldehyde.

    Introduction of the 2,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction using a 2,4-dichlorophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both chromen-3-yl and thiazole moieties, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2N2O2S/c22-15-6-5-12(17(23)9-15)7-14(10-24)20-25-18(11-28-20)16-8-13-3-1-2-4-19(13)27-21(16)26/h1-9,11H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGNXWATTXMLAI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 2
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 3
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 4
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 6
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile

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